N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-(2-methoxyphenyl) substituent, a 5-methyl group, and a benzylamine moiety at position 5. The 2-methoxy group on the phenyl ring introduces steric and electronic effects distinct from other substituents (e.g., 4-fluoro or unsubstituted phenyl), which may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-12-20(22-13-16-8-4-3-5-9-16)25-21(24-15)18(14-23-25)17-10-6-7-11-19(17)26-2/h3-12,14,22H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDRNBAKSVSDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this scaffold exhibit selective inhibition of various kinases involved in cancer progression. For instance, N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .
-
Antiviral Properties :
- The compound has also been investigated for its antiviral potential. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms . The structural features of this compound may enhance its ability to disrupt viral entry or replication.
- Enzyme Inhibition :
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between 3-amino-pyrazoles and bifunctional reagents. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while allowing for further functionalization to improve biological activity .
Case Study 1: Antitumor Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antiviral Mechanisms
In another investigation, the compound was tested against a panel of viruses. It exhibited notable antiviral activity by interfering with the viral lifecycle at multiple stages, thereby highlighting its potential as a broad-spectrum antiviral agent .
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-(4-Fluorophenyl) derivatives :
Compounds such as 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compounds 32–35, 47–51) demonstrate potent anti-M. tuberculosis activity (MIC < 0.1 µM) . The 4-fluoro group enhances electronegativity and hydrophobic interactions, improving target affinity. - 3-(2-Methoxyphenyl) derivatives: The target compound and analogues like 3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () feature a methoxy group at the ortho position.
Substituent Variations at Position 5
- 5-Methyl vs. 5-Aryl/heteroaryl groups :
The 5-methyl group in the target compound is associated with moderate metabolic stability in liver microsomes (e.g., mouse/human microsomal stability > 60% remaining after 30 minutes for similar compounds) . In contrast, bulkier 5-aryl substituents (e.g., 5-(4-isopropylphenyl) in compound 35) enhance lipophilicity but may reduce solubility .
N-Substituent Modifications
- Benzyl vs. pyridinylmethyl groups: The benzyl group in the target compound differs from pyridinylmethyl substituents (e.g., compound 47 in ).
- Cyclopentyl and phenethyl groups :
Analogues like N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () and N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () demonstrate how larger N-substituents can modulate selectivity and off-target effects (e.g., hERG inhibition) .
Anti-Mycobacterial Activity
While the target compound lacks direct anti-M. tuberculosis data, structurally related pyrazolo[1,5-a]pyrimidines with 3-aryl and 5-alkyl/aryl groups show MIC values as low as 0.01 µM . The absence of a 4-fluoro group in the target compound may reduce potency against M. tuberculosis but could improve selectivity for other targets.
Off-Target Effects
- hERG Inhibition :
Pyridinylmethyl derivatives (e.g., compound 47) exhibit low hERG liability (IC50 > 30 µM), whereas benzyl-substituted compounds may require further evaluation due to increased lipophilicity . - Microsomal Stability :
Compounds with 5-methyl groups (e.g., the target) generally show better metabolic stability (e.g., >60% remaining in human liver microsomes) compared to 5-aryl derivatives .
Comparative Data Table
Key Research Findings and Implications
- Substituent Position Matters : The para-fluoro group in 3-aryl derivatives enhances anti-M. tuberculosis activity, while ortho-methoxy groups (as in the target) may redirect biological targets (e.g., CRF1 receptor antagonism in MPZP; ) .
- N-Substituent Flexibility : Benzyl groups improve blood-brain barrier penetration but require careful optimization to avoid hERG inhibition .
Biological Activity
N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. These compounds are characterized by their unique bicyclic structure, which contributes to their biological activity. The synthesis typically involves multi-step reactions starting from readily available pyrazole derivatives, followed by various functional group modifications to achieve the desired pharmacophore.
Antiviral Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro. A patent describes its potential in treating viral infections, indicating a mechanism that may involve interference with viral polymerases or proteases .
Antitumor Properties
Several studies have highlighted the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been reported to inhibit key signaling pathways involved in tumor growth and proliferation. Notably, they exhibit inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in various cancers .
A detailed analysis of structure-activity relationships (SAR) has shown that modifications to the benzyl and methoxy groups can enhance potency against cancer cell lines .
Anti-inflammatory and Antibacterial Effects
The compound also shows promise in anti-inflammatory and antibacterial applications. Studies indicate that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial activity against a range of pathogens .
Case Studies and Research Findings
Q & A
Q. Methodology :
- Systematic substitution : Synthesize analogs with variations at positions 2 (benzyl), 3 (2-methoxyphenyl), and 5 (methyl) .
- Biological assays : Test kinase inhibition (e.g., CDK2) or antimicrobial activity using dose-response curves (IC₅₀/MIC values) .
- Computational analysis :
Example : Replacing the 2-methoxyphenyl with a 4-fluorophenyl group increased CDK2 inhibition by 3-fold .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Strategies :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
- Validate compound integrity : Re-characterize batches via NMR/HPLC to rule out degradation .
- Meta-analysis : Compare data across studies with similar substituents (e.g., 3-aryl vs. 3-heteroaryl analogs) .
- Explore off-target effects : Perform proteome-wide profiling (e.g., kinome screens) to identify confounding interactions .
Case study : Discrepancies in antimicrobial activity were traced to divergent solvent formulations (DMSO vs. saline) affecting compound solubility .
Basic: How to optimize reaction conditions for multi-step synthesis?
Q. Approach :
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to maximize yield .
- In-line monitoring : Use TLC or FTIR to track intermediate formation .
- Workup optimization : Acid-base extraction removes unreacted amines; recrystallization (ethanol/water) improves purity .
Example : Increasing triethylamine concentration from 1.5 to 2.5 eq. boosted cyclization yield from 65% to 82% .
Advanced: How can in silico modeling predict enzyme binding affinity?
Q. Protocol :
Protein preparation : Retrieve target structures (e.g., CDK2: PDB 1FIN) and remove water/ligands .
Ligand preparation : Generate 3D conformers of the compound (Open Babel) and assign charges (AM1-BCC) .
Docking simulations : Use Glide (Schrödinger) or AutoDock to score binding poses. Focus on key residues (e.g., Lys33, Asp145 in CDK2) .
MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 50 ns trajectories .
Outcome : Predicted ΔG values correlated with experimental IC₅₀ (R² = 0.89) for kinase inhibitors .
Advanced: What in vitro assays assess kinase inhibition potential?
Q. Recommended assays :
- Radioactive kinase assays : Measure ³³P-ATP incorporation into substrates (e.g., histone H1 for CDK2) .
- Luminescent assays (ADP-Glo™) : Quantify ADP production in a high-throughput format .
- Cellular assays : Monitor phosphorylation of downstream targets (e.g., Rb protein in cancer cells) via Western blot .
Data interpretation : IC₅₀ < 1 μM indicates strong inhibition; compare to reference inhibitors (e.g., Roscovitine for CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
